N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry. Unfortunately, the exact molecular structure analysis for this specific compound is not available in the retrieved literature .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted. Unfortunately, specific chemical reactions involving this compound are not available in the retrieved literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, specific physical and chemical properties for this compound are not available in the retrieved literature .Scientific Research Applications
Antitumor Activity
- A study revealed that certain 6-phenyl-thieno[3,2-d]pyrimidine derivatives displayed potent anticancer activity, comparable to doxorubicin, on human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).
- Another research identified a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives that exhibited antitumor activity against human breast adenocarcinoma cell line MCF7. Some derivatives showed mild to moderate activity compared with doxorubicin (El-Morsy, El-Sayed, & Abulkhair, 2017).
Herbicidal Activity
- A study on novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides showed good herbicidal activities against dicotyledonous weeds, such as Abutilon theophrasti Medic, Amaranthus ascendens L, and Chenopodium album L (Wu et al., 2011).
Antibacterial and Antifungal Activities
- Certain novel heterocyclic compounds having sulphamido moiety were synthesized and evaluated for their antibacterial and antifungal activities against gram-positive and gram-negative bacteria (Nunna et al., 2014).
Synthesis and Characterization
- A study focused on the synthesis and characterization of certain pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. The compounds were screened for cytotoxicity and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]thieno[3,4-d]pyrimidin-2-yl]sulfanylethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3S2/c1-11(25)22-6-7-29-17-23-15-9-28-8-14(15)16(26)24(17)12-2-4-13(5-3-12)27-10-18(19,20)21/h2-5,8-9H,6-7,10H2,1H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRXQXNVDLUWMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC1=NC2=CSC=C2C(=O)N1C3=CC=C(C=C3)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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